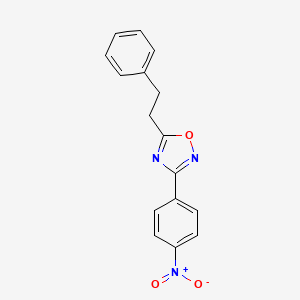
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide, also known as AICA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood, but it is believed to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which may explain its therapeutic effects in cancer, neuroprotection, and metabolic disorders.
Biochemical and Physiological Effects:
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide induces apoptosis and inhibits angiogenesis, which may explain its anti-cancer effects. In neurons, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide protects against oxidative stress and improves cognitive function, which may have therapeutic applications in neurodegenerative diseases. In metabolic disorders, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide improves glucose uptake and insulin sensitivity, which may have therapeutic applications in diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide. One area of focus is on its potential therapeutic applications in cancer, neuroprotection, and metabolic disorders. Another area of focus is on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research on the pharmacokinetics and toxicity of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic compound that has potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. Its mechanism of action involves activation of AMPK, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. While there are advantages to using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Future research is needed to further explore the therapeutic potential of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide and to better understand its mechanism of action.
Méthodes De Synthèse
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide can be synthesized using a multi-step process involving the reaction of indole-3-acetic acid with cyclohexylamine, followed by acetylation and cyclization. The final product is a white solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to protect against oxidative stress and improve cognitive function. In metabolic disorders, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to improve glucose uptake and insulin sensitivity.
Propriétés
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)16-11-20(17-10-6-5-9-15(16)17)12-18(22)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQQGLIURSNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)


![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)

![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)


![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)